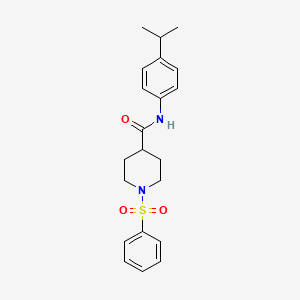

N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide

Description

N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS: 591238-28-7) is a piperidine-4-carboxamide derivative with a molecular formula of C21H26N2O3S and a molecular weight of 386.51 g/mol . It features a phenylsulfonyl group at the piperidine nitrogen and an isopropyl-substituted phenyl ring on the carboxamide nitrogen.

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16(2)17-8-10-19(11-9-17)22-21(24)18-12-14-23(15-13-18)27(25,26)20-6-4-3-5-7-20/h3-11,16,18H,12-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAREPVTLZJDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-(Phenylsulfonyl)Piperidine

Synthesis :

Piperidine-4-Carboxylic Acid Derivatives

Synthesis :

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, sulfonylation of piperidine with phenylsulfonyl chloride under microwave conditions (100°C, 300 W) achieves 90% yield in 15 minutes.

Catalytic Enhancements

-

Palladium Catalysts : Used in cross-coupling reactions to introduce aromatic groups.

-

Phase-Transfer Catalysts : Improve solubility in biphasic systems (e.g., TBAB in water/DCM).

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Classical Sulfonylation | Phenylsulfonyl chloride, Et₃N | 0–25°C, 24h | 75% | 95% |

| Microwave Synthesis | Phenylsulfonyl chloride, MW | 100°C, 15min | 90% | 98% |

| EDCI-Mediated Coupling | EDCI, HOBt, 4-isopropylaniline | RT, DMF, 6h | 82% | 97% |

| HATU-Mediated Coupling | HATU, DIPEA | RT, NMP, 4h | 88% | 99% |

Industrial-Scale Production Considerations

Waste Management

-

Triethylamine hydrochloride byproducts are neutralized with NaOH for safe disposal.

Challenges and Solutions

Steric Hindrance

The bulky 4-isopropylphenyl group can hinder coupling reactions. Solutions include:

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Inhibitory Effects on Differentiation Proteins

One of the primary applications of N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide is its role as an inhibitor of differentiation proteins, particularly the Id proteins. These proteins are crucial in regulating cell proliferation and differentiation, which are vital processes in cancer biology. By inhibiting these proteins, the compound may offer therapeutic avenues for treating various cancers where modulation of cell growth is essential .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. This suggests potential applications in managing pain and inflammatory diseases. The biological activity linked to its structural features positions it as a candidate for further development in pain management therapies.

Mechanism of Action Studies

Interaction studies are critical for understanding how this compound binds to target proteins involved in differentiation processes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate binding affinities and the kinetics of these interactions. These studies help clarify the compound's mechanism of action and potential side effects, which are vital for its future clinical applications.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over substitution patterns on the piperidine ring. This control is essential for optimizing its biological activity. Variations in the structure can lead to significant changes in pharmacological properties, making structure-activity relationship (SAR) studies crucial for developing more effective derivatives .

Several studies have reported on the efficacy of this compound in preclinical models:

- Colon Cancer Cell Lines : A study evaluated analogs of this compound against colon cancer cell lines, demonstrating significant antiproliferative effects compared to controls .

- Mechanistic Insights : Research has focused on understanding how structural changes affect binding affinity and inhibition potency against target proteins involved in tumorigenesis .

- Therapeutic Potential : The compound has been highlighted for its potential use in therapeutic settings beyond oncology, including inflammatory diseases, due to its observed anti-inflammatory effects .

Mechanism of Action

The mechanism of action of N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs vary in substituents on the piperidine ring, carboxamide nitrogen, and sulfonyl group. These modifications influence molecular weight, physicochemical properties, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Key Observations

Core Structure : All compounds share the piperidine-4-carboxamide backbone, critical for molecular recognition in biological targets.

Substituent Variability: Sulfonyl Groups: The target compound uses a phenylsulfonyl group, while analogs substitute with 4-chlorophenylsulfonyl or methylsulfonylphenyl . Chlorine or methyl groups may enhance electronegativity or metabolic stability. Carboxamide Nitrogen: The 4-isopropylphenyl group in the target is replaced with 4-methoxyphenyl , benzothiazole , or fluorobenzyl , altering hydrophobicity and hydrogen-bonding capacity.

Biological Activity :

- Antiviral Activity : Analogs with oxazole (HCV entry inhibition) or indole (alphavirus inhibition) demonstrate the scaffold’s versatility against RNA viruses.

- SARS-CoV-2 : Fluorobenzyl and naphthalene groups correlate with projected activity against SARS-CoV-2 .

- Selectivity : The trifluoromethyl group in HCV inhibitors may reduce off-target interactions by increasing steric bulk.

Synthetic Yields and Purity :

- Yields range from 37% (indole derivative ) to 61% (fluoro-methylphenyloxazole ), reflecting synthetic challenges with bulky substituents.

- High purity (>95% , >99.8% ) is achieved via chromatography, critical for preclinical testing.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine (e.g., 4-chlorophenylsulfonyl ) and trifluoromethyl groups enhance stability and binding to hydrophobic pockets.

- Bulkier Substituents : The isopropyl group in the target compound and naphthalene in SARS-CoV-2 inhibitors may improve target selectivity but reduce solubility.

Biological Activity

N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide, also known as BM42789, is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry. Its unique combination of functional groups suggests potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article explores its biological activity based on available research findings, synthesis methods, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C22H28N2O4S

- Molecular Weight : 416.53 g/mol

- CAS Number : 591238-28-7

The compound features a piperidine core with an isopropylphenyl group and a phenylsulfonyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other sulfonamide derivatives. For example, research has shown that sulfonamides can inhibit carbonic anhydrase (hCA) isoforms, which are implicated in various physiological processes and diseases .

- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, which could lead to effects on central nervous system functions.

- Antitumor Activity : Some studies have indicated that piperidine derivatives can exhibit antitumor properties, warranting further investigation into this compound's potential as an anticancer agent .

Enzyme Inhibition Studies

A study focused on sulfonamides similar to this compound demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. Compounds were tested alongside acetazolamide as a standard inhibitor, showing low nanomolar concentrations of inhibition for some derivatives . This suggests that this compound may possess similar inhibitory capabilities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine structure with sulfonamide | Potential for enzyme inhibition |

| N-(2-Methoxyphenyl)-1-(3-chlorophenyl)sulfonylpiperidine | Different substituents on phenolic groups | Enhanced lipophilicity |

| N-(3-Fluorophenyl)-1-(naphthalenesulfonyl)piperidine | Substituted naphthalene instead of phenol | Increased aromatic interactions |

This table illustrates that while these compounds share a common piperidine framework, the specific substitutions on the phenolic rings may influence their biological activities significantly.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general steps include:

- Formation of the Piperidine Ring : The initial step often involves cyclization reactions to form the piperidine structure.

- Sulfonation : Introduction of the phenylsulfonyl group is achieved through reactions with sulfonating agents.

- Final Modifications : Additional steps may involve functional group modifications to enhance biological activity or improve solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide?

- Methodological Answer : The compound can be synthesized via amide coupling reactions. A representative procedure involves activating the carboxylic acid precursor (e.g., 1-(4-formylphenyl)piperidine-4-carboxylic acid) with isobutyl chloroformate and triethylamine in dry chloroform under argon at 0°C, followed by reaction with the amine (e.g., 4-isopropylaniline). Post-reaction purification via chromatography yields the target compound . Alternative routes may use sulfonylation of piperidine intermediates with phenylsulfonyl chloride under basic conditions (e.g., Cs₂CO₃ in DMF at 90–95°C) .

Q. How is This compound characterized structurally?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., isopropyl phenyl protons at δ 1.2–1.3 ppm, sulfonyl group at δ ~7.5–8.0 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1150 cm (sulfonyl S=O stretch) .

- X-ray Crystallography : For absolute configuration determination (e.g., lattice parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å in similar piperidine carboxamides) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in inert atmospheres (argon) to prevent hydrolysis of the sulfonyl or amide groups .

- Reactivity : The phenylsulfonyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack (e.g., by thiols or amines). Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. What strategies are used to investigate the biological targets of this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant Akt or ROCK kinases with ATP-competitive radiolabeled probes (e.g., H-ATP) to measure IC values. For example, structural analogs show IC < 100 nM against Akt .

- Receptor Binding Studies : Employ synaptosomal membrane preparations (e.g., cannabinoid receptor CB1) with competitive ligand displacement assays, as demonstrated for related piperidine derivatives .

Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?

- Methodological Answer :

- Substituent Modifications : Replace the isopropyl group with electron-withdrawing groups (e.g., fluorine) to enhance target binding affinity. For example, fluorinated analogs show 10-fold increased potency in kinase inhibition .

- Bioisosteric Replacement : Substitute the phenylsulfonyl group with heterocyclic sulfonamides (e.g., thiophene) to improve metabolic stability, as seen in analogs with >80% plasma stability in murine models .

Q. How are contradictions in pharmacological data resolved (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. For example, methylsulfonyl analogs show improved brain penetration (brain/plasma ratio = 0.8) compared to parent compounds .

- Metabolite Identification : Incubate the compound with liver microsomes (human or murine) to identify oxidative metabolites (e.g., hydroxylation at the piperidine ring) that may explain reduced in vivo activity .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Methodological Answer :

- Xenograft Models : Administer orally (10–50 mg/kg/day) in immunodeficient mice bearing breast cancer xenografts (e.g., MDA-MB-231). Monitor tumor volume reduction and phosphorylated Akt levels via Western blot .

- Neuropathic Pain Models : Test in chronic constriction injury (CCI) rats using von Frey filaments. Analogs with morpholine substitutions show 60% reduction in mechanical allodynia at 20 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.